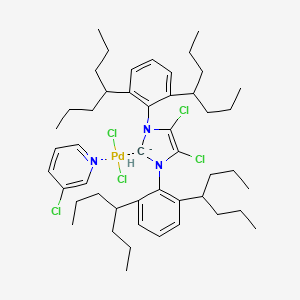
Pd-PEPPSI-iHeptCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pd-PEPPSI-iHeptCl is synthesized through a series of steps involving the coordination of palladium with N-heterocyclic carbene ligands. The synthesis typically involves the reaction of palladium chloride with 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride in the presence of a base, followed by the addition of 3-chloropyridine . The reaction is carried out under inert conditions to prevent oxidation and degradation of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Pd-PEPPSI-iHeptCl undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, where it forms palladium(IV) intermediates.
Reduction: It can also undergo reductive elimination, leading to the formation of palladium(0) species.
Substitution: The complex is involved in substitution reactions, particularly in cross-coupling processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkylzinc reagents, aryl halides, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base .
Major Products
The major products formed from reactions involving this compound are often highly branched and selectively coupled organic compounds. These products include aryl amides, indoles, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
Pd-PEPPSI-iHeptCl has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Pd-PEPPSI-iHeptCl involves the coordination of the palladium center with the N-heterocyclic carbene ligand, which stabilizes the complex and enhances its reactivity. The compound undergoes oxidative addition with substrates, followed by transmetalation and reductive elimination steps to form the desired products . The presence of the bulky NHC ligand and the pyridine ligand facilitates these processes by providing steric and electronic stabilization .
Comparación Con Compuestos Similares
Similar Compounds
Pd-PEPPSI-IPentCl: Another palladium-based NHC complex with similar catalytic properties but different ligand structures.
Pd-PEPPSI-IPr: A related compound with isopropyl-substituted NHC ligands, known for its high reactivity in cross-coupling reactions.
Uniqueness
Pd-PEPPSI-iHeptCl is unique due to its highly branched heptyl substituents, which provide enhanced steric hindrance and selectivity in catalytic reactions. This makes it particularly effective in challenging cross-coupling processes where other catalysts may fail .
Propiedades
Fórmula molecular |
C48H71Cl5N3Pd- |
|---|---|
Peso molecular |
973.8 g/mol |
Nombre IUPAC |
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium |
InChI |
InChI=1S/C43H67Cl2N2.C5H4ClN.2ClH.Pd/c1-9-19-32(20-10-2)36-27-17-28-37(33(21-11-3)22-12-4)40(36)46-31-47(43(45)42(46)44)41-38(34(23-13-5)24-14-6)29-18-30-39(41)35(25-15-7)26-16-8;6-5-2-1-3-7-4-5;;;/h17-18,27-35H,9-16,19-26H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |
Clave InChI |
RWLQSAKKIWITIW-UHFFFAOYSA-L |
SMILES canónico |
CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2[CH-]N(C(=C2Cl)Cl)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


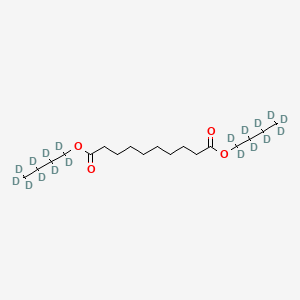
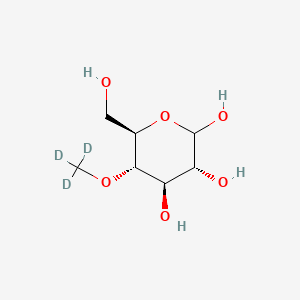
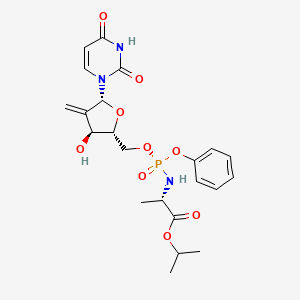
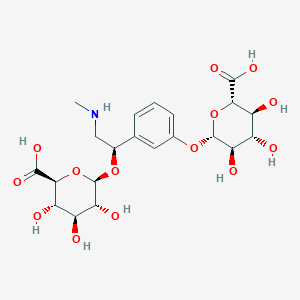
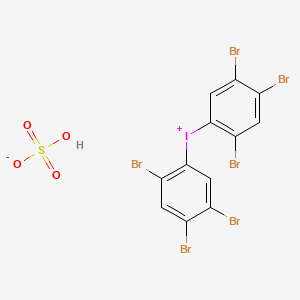
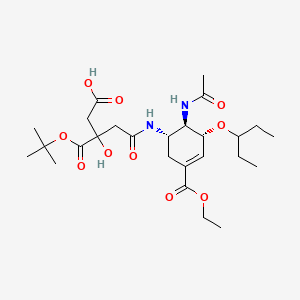
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
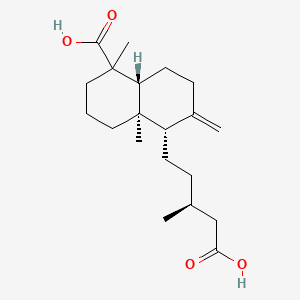
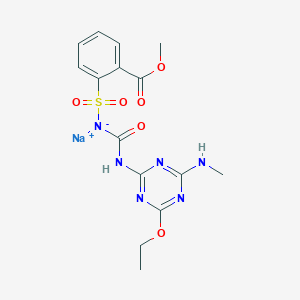
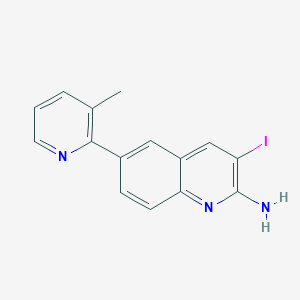
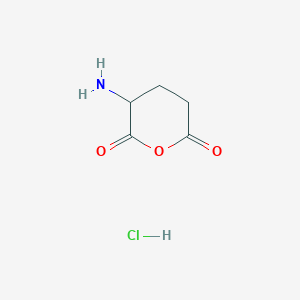
![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)

